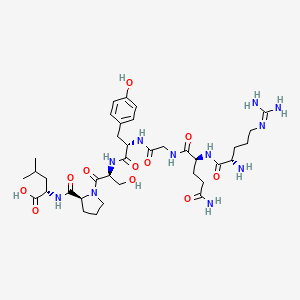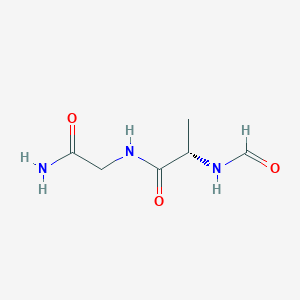![molecular formula C6Cl4N4S2 B15163909 4,4'-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole) CAS No. 192704-08-8](/img/structure/B15163909.png)
4,4'-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole) is a synthetic compound belonging to the class of bisthiazole derivatives. Thiazoles are five-membered heteroaromatic rings containing both sulfur and nitrogen atoms. Bisthiazoles, which consist of two thiazole rings, have been extensively studied for their diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole) typically involves the following steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Introduction of the diazenediyl linkage: The diazenediyl group can be introduced by coupling two thiazole rings through a diazene (N=N) linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification steps: Including crystallization, filtration, and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4,4’-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Including halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
Oxidation products: Sulfoxides and sulfones.
Reduction products: Amines.
Substitution products: Various substituted thiazole derivatives.
科学的研究の応用
4,4’-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,4’-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole) involves:
Interaction with biological targets: The compound can bind to DNA or proteins, disrupting their normal function.
Pathways involved: It may inhibit enzymes or interfere with cellular processes, leading to cell death or inhibition of cell growth.
類似化合物との比較
Similar Compounds
4,4’-[(E)-Diazenediyl]bis(2-chloro-1,3-thiazole): Similar structure but with different substitution patterns.
4,4’-[(E)-Diazenediyl]bis(5-chloro-1,2-thiazole): Another bisthiazole derivative with variations in the position of chlorine atoms.
Uniqueness
4,4’-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole) is unique due to its specific substitution pattern and the presence of the diazenediyl linkage, which imparts distinct chemical and biological properties compared to other bisthiazole derivatives .
特性
CAS番号 |
192704-08-8 |
|---|---|
分子式 |
C6Cl4N4S2 |
分子量 |
334.0 g/mol |
IUPAC名 |
bis(3,5-dichloro-1,2-thiazol-4-yl)diazene |
InChI |
InChI=1S/C6Cl4N4S2/c7-3-1(5(9)15-13-3)11-12-2-4(8)14-16-6(2)10 |
InChIキー |
KVUAVQDLQNWJCA-UHFFFAOYSA-N |
正規SMILES |
C1(=C(SN=C1Cl)Cl)N=NC2=C(SN=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


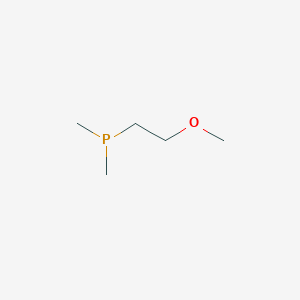
![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)

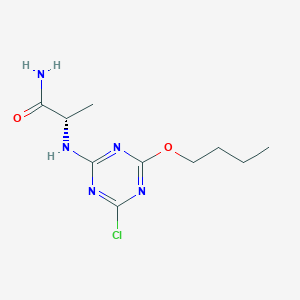
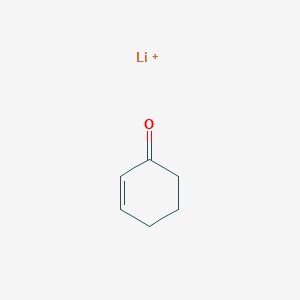
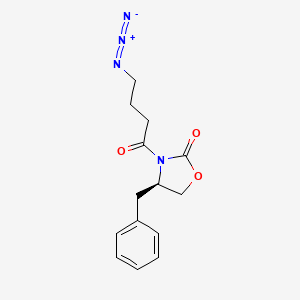
![1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]-](/img/structure/B15163869.png)
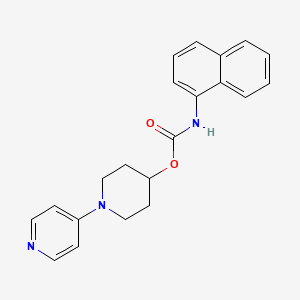
![5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene](/img/structure/B15163873.png)
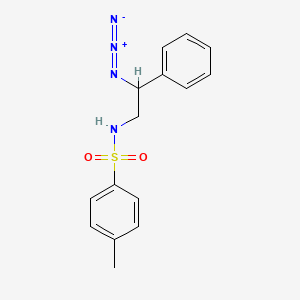
![({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene](/img/structure/B15163891.png)
![Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)-](/img/structure/B15163895.png)
